molecular formula C23H27N3O3 B5566503 4-(4-morpholinyl)-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide

4-(4-morpholinyl)-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide

Cat. No. B5566503
M. Wt: 393.5 g/mol
InChI Key: RMWXGVIALDWXCP-UHFFFAOYSA-N
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Description

4-(4-morpholinyl)-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is a chemical compound that is commonly known as MPB. MPB is a synthetic compound that is used in scientific research for its potential therapeutic properties. MPB is a relatively new compound, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions are still being studied.

Scientific Research Applications

Synthesis and Structural Analysis

  • Benzamide derivatives, including those similar to the target compound, have been synthesized and structurally analyzed. Their crystal structures have potential applications in identifying binding sites for modulators of specific receptors, such as the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor (Wu et al., 2014).
  • Novel piperidine derivatives have been synthesized with a focus on enhancing activity against acetylcholinesterase, indicating their potential use in therapeutic applications (Sugimoto et al., 1990).

Biological Activity and Potential Therapeutic Applications

  • Benzamide derivatives have shown anti-fatigue effects in animal models, suggesting potential therapeutic applications in managing fatigue-related conditions (Wu et al., 2014).
  • Some derivatives have exhibited significant inhibition of acetylcholinesterase, indicating potential utility in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
  • Certain compounds have shown effective inhibition on the proliferation of cancer cell lines, highlighting their potential in cancer research (Lu et al., 2017).

Antimicrobial and Antifungal Properties

  • N-Benzoyl-N'-dialkylthiourea derivatives, similar to the target compound, and their Co(III) complexes have been evaluated for antifungal activity against major pathogens responsible for plant diseases (Weiqun et al., 2005).
  • New benzoxazole derivatives with morpholine/piperidine moieties have been synthesized and tested for antimicrobial activities, showing effectiveness against various bacterial strains and yeasts (Temiz‐Arpacı et al., 2005).

Pharmacokinetics and Drug Development

  • The disposition and metabolism of certain related compounds have been studied in humans, providing insights into their potential as drug candidates, including their metabolic pathways and excretion (Renzulli et al., 2011).

properties

IUPAC Name

4-morpholin-4-yl-N-[4-(piperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c27-22(18-6-10-21(11-7-18)25-14-16-29-17-15-25)24-20-8-4-19(5-9-20)23(28)26-12-2-1-3-13-26/h4-11H,1-3,12-17H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWXGVIALDWXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(morpholin-4-yl)-N-[4-(piperidin-1-ylcarbonyl)phenyl]benzamide

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